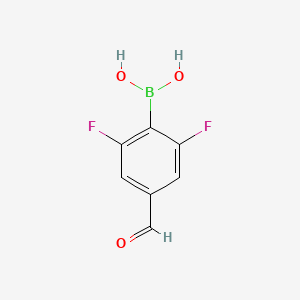
(2,6-Difluoro-4-formylphenyl)boronic acid
Vue d'ensemble
Description
“(2,6-Difluoro-4-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 g/mol . This compound is typically found in a solid form .
Molecular Structure Analysis
The molecular structure of “(2,6-Difluoro-4-formylphenyl)boronic acid” is planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The compound has a monoisotopic mass of 186.029984 Da .
Physical And Chemical Properties Analysis
“(2,6-Difluoro-4-formylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 185.92 g/mol and a monoisotopic mass of 186.029984 Da . The compound has a topological polar surface area of 57.5 Ų .
Applications De Recherche Scientifique
Protective Groups for Diols
2,6-Bis(trifluoromethyl)phenyl boronic acid, a related compound, has been utilized as a protective agent for diols in organic synthesis. This boronic acid forms water- and air-stable cyclic esters with diols and can be deprotected under mild conditions, offering utility in synthesizing complex natural products with anti-angiogenic activities (Shimada et al., 2018).
Fluorescent Chemosensors
Boronic acids, including derivatives like (2,6-Difluoro-4-formylphenyl)boronic acid, are instrumental in the development of fluorescent chemosensors. They interact with diols to form rings, useful in detecting carbohydrates and bioactive substances. Such sensors are employed in probing carbohydrates, dopamine, fluoride, copper, mercury ions, and hydrogen peroxide (Huang et al., 2012).
Carbohydrate Binding
A new class of carbohydrate-binding boronic acids has been developed, with superior performance and solubility compared to established analogues. These acids, including variants like (2,6-Difluoro-4-formylphenyl)boronic acid, are capable of complexing with glycopyranosides under physiological conditions, making them useful for designing receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).
Synthesis of Macrocyclic Compounds
Boronic acids, like (2,6-Difluoro-4-formylphenyl)boronic acid, are used in the synthesis of macrocyclic boronate esters. These compounds have potential as molecular receptors toward Lewis bases, showcasing the multifaceted applications of boronic acids in creating complex organic structures (Celis et al., 2014).
Glucose Responsive Systems
4-Formylphenylboronic acid conjugated chitosan nanoparticles, related to (2,6-Difluoro-4-formylphenyl)boronic acid, have been studied for their use in glucose responsive polymeric insulin delivery systems. These nanoparticles can swell in response to glucose, releasing insulin, and are promising for diabetes treatment (Siddiqui et al., 2016).
Catalyst for Amidation Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid, similar to (2,6-Difluoro-4-formylphenyl)boronic acid, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity is significant for peptide synthesis (Wang, Lu & Ishihara, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(2,6-difluoro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHBNIZBDDDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681753 | |
| Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-4-formylphenyl)boronic acid | |
CAS RN |
871125-93-8 | |
| Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



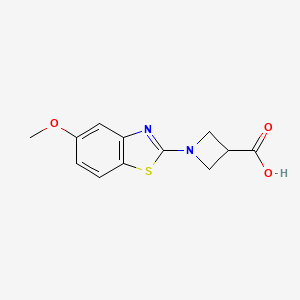

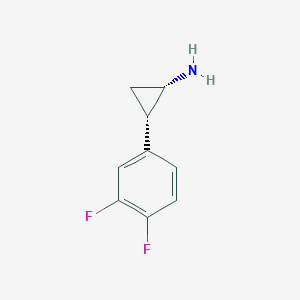
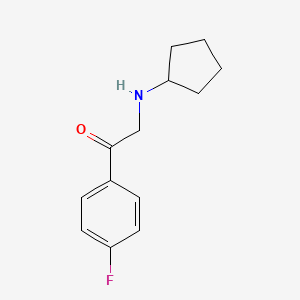
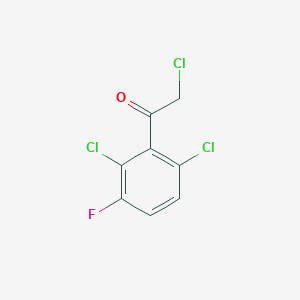
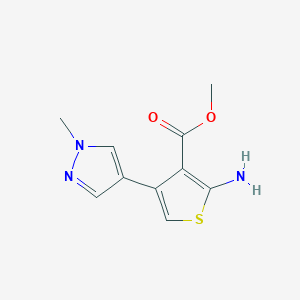
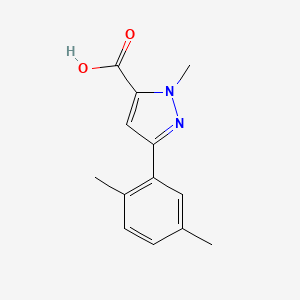


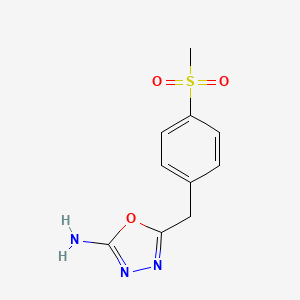
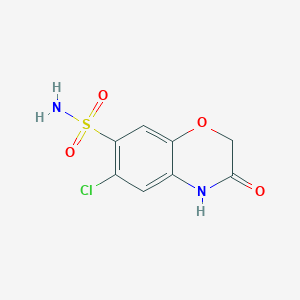
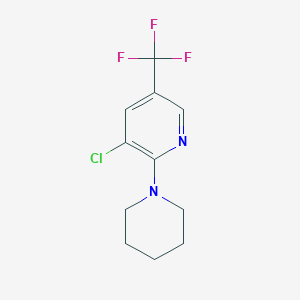
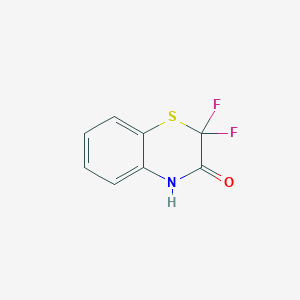
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)